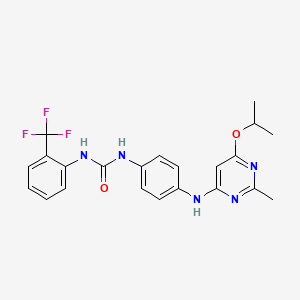

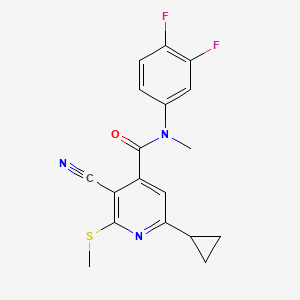

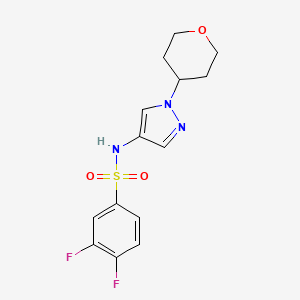

![molecular formula C13H18ClNO2 B2947040 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 2251054-43-8](/img/structure/B2947040.png)

7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .Mécanisme D'action

Target of Action

The primary target of 7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a membrane-bound protein characterized by its ability to bind a wide variety of drugs . It has high affinity for typical neuroleptic drugs and is considered a potential alternative target for antipsychotic agents .

Mode of Action

7-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride interacts with the σ1 receptor as a ligand . It has an extraordinarily high σ1/σ2 selectivity (>1100), meaning it binds preferentially to the σ1 receptor over the σ2 receptor . It is selective for the σ1 receptor over more than 60 other receptors and ion channels .

Biochemical Pathways

Σ receptors, including the σ1 receptor, display diverse biological activities and represent potential fruitful targets for therapeutic development in combating many human diseases .

Result of Action

Its potent and selective interaction with the σ1 receptor suggests it may have significant effects on cellular processes modulated by this receptor .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Avantages Et Limitations Des Expériences En Laboratoire

7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has several advantages as a research tool. It is a selective antagonist of the dopamine D3 receptor, which allows for the specific study of this receptor subtype. It has also been found to have a unique pharmacological profile, which makes it a valuable tool for studying the central nervous system. However, there are also limitations to the use of this compound in lab experiments. Its effects may vary depending on the species and strain of animal used, which may limit the generalizability of the findings. In addition, the long-term effects of this compound on the central nervous system are not well understood, which may limit its clinical applications.

Orientations Futures

For the study of 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride include the role of the dopamine D3 receptor in addiction and other neuropsychiatric disorders, the development of more selective and potent dopamine D3 receptor antagonists, and the investigation of the long-term effects of this compound on the central nervous system.

Méthodes De Synthèse

The synthesis of 7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride involves the reaction of 2-benzofuran-1-carboxylic acid with piperidine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with sodium methoxide to obtain this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

7-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride has been extensively used in scientific research as a tool to study the central nervous system. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has also been found to modulate the activity of other neurotransmitter systems, such as the serotonin and glutamate systems, which are implicated in various neuropsychiatric disorders.

Safety and Hazards

The safety data sheet for a similar compound, “6-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]hydrochloride”, suggests that it should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and inhalation . It also suggests that appropriate exhaust ventilation should be available .

Propriétés

IUPAC Name |

4-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-11-4-2-3-10-9-16-13(12(10)11)5-7-14-8-6-13;/h2-4,14H,5-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTRBACQBGUYQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C3(CCNCC3)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

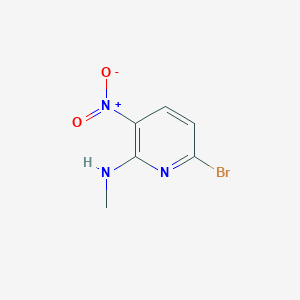

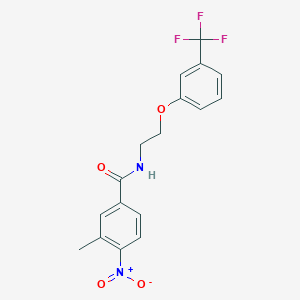

![Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate](/img/structure/B2946960.png)

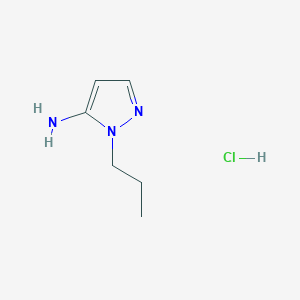

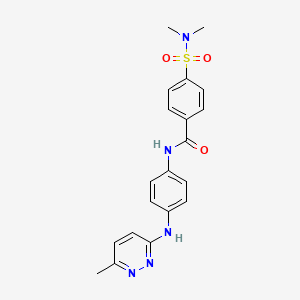

![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2946968.png)

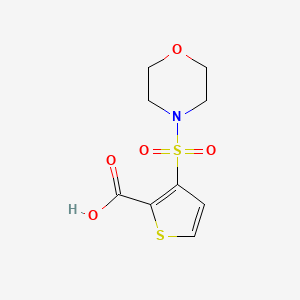

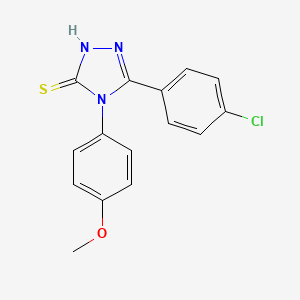

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-1-carboxamide](/img/structure/B2946975.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2946977.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2946980.png)